molecular formula C16H10Cl2F6N2O B11487379 N-{2-[(3,4-dichlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide

N-{2-[(3,4-dichlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide

Cat. No.: B11487379
M. Wt: 431.2 g/mol
InChI Key: YLUYDEIVIZKUCP-UHFFFAOYSA-N
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Description

N-{2-[(3,4-dichlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide is a synthetic organic compound characterized by its unique chemical structure, which includes dichlorophenyl and hexafluoropropan-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3,4-dichlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dichloroaniline with hexafluoroacetone to form an intermediate, which is then reacted with benzoyl chloride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3,4-dichlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., hydroxide ions). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones.

Scientific Research Applications

N-{2-[(3,4-dichlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

    Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of N-{2-[(3,4-dichlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and compounds containing dichlorophenyl and hexafluoropropan-2-yl groups. Examples include:

  • N-(3,4-dichlorophenyl)-2-(trifluoromethyl)benzamide
  • N-(2,4-dichlorophenyl)-3-(trifluoromethyl)benzamide

Uniqueness

N-{2-[(3,4-dichlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hexafluoropropan-2-yl group, in particular, contributes to its high stability and reactivity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C16H10Cl2F6N2O

Molecular Weight

431.2 g/mol

IUPAC Name

N-[2-(3,4-dichloroanilino)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide

InChI

InChI=1S/C16H10Cl2F6N2O/c17-11-7-6-10(8-12(11)18)25-14(15(19,20)21,16(22,23)24)26-13(27)9-4-2-1-3-5-9/h1-8,25H,(H,26,27)

InChI Key

YLUYDEIVIZKUCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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